molecular formula C19H18N2O2S B15119167 N-(2-ethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide

N-(2-ethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide

Katalognummer: B15119167
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: VPBWIQYMRWURPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 2-ethoxyphenyl group attached to the acetamide nitrogen and an isoquinoline-1-ylsulfanyl moiety at the α-carbon. The thioether (sulfanyl) linkage may contribute to redox activity or modulate electronic properties, influencing receptor binding .

Eigenschaften

Molekularformel

C19H18N2O2S

Molekulargewicht

338.4 g/mol

IUPAC-Name

N-(2-ethoxyphenyl)-2-isoquinolin-1-ylsulfanylacetamide

InChI

InChI=1S/C19H18N2O2S/c1-2-23-17-10-6-5-9-16(17)21-18(22)13-24-19-15-8-4-3-7-14(15)11-12-20-19/h3-12H,2,13H2,1H3,(H,21,22)

InChI-Schlüssel

VPBWIQYMRWURPR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Biologische Aktivität

N-(2-ethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes current findings regarding its mechanism of action, efficacy against various cellular targets, and potential therapeutic applications.

Chemical Structure and Properties

N-(2-ethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is characterized by the presence of an ethoxy group attached to a phenyl ring and a sulfanyl linkage to an isoquinoline moiety. This unique structure contributes to its biological activity, particularly in cancer treatment and anti-inflammatory responses.

The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets involved in cell proliferation, apoptosis, and inflammation. Research indicates that it may exert its effects through:

  • Inhibition of Apoptotic Proteins : The compound has shown potential in down-regulating proteins associated with cell survival, such as Bcl-2, while up-regulating pro-apoptotic factors like BAX .
  • Cell Cycle Arrest : Studies indicate that N-(2-ethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide can induce cell cycle arrest at various phases (G0/G1 and G2/M), thereby inhibiting cancer cell proliferation .
  • Modulation of Inflammatory Pathways : It may also influence inflammatory mediators such as IL-6 and COX-2, contributing to its anti-inflammatory properties .

Efficacy Against Cancer Cell Lines

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notable findings include:

Cell Line IC50 (µg/mL) Mechanism
MCF79.5Induces apoptosis via caspase activation
HEP212Inhibits proliferation through cell cycle arrest

These values indicate that the compound exhibits comparable potency to established chemotherapeutics like doxorubicin .

Case Studies and Experimental Findings

  • Study on MCF7 and HEP2 Cells : In vitro studies demonstrated that treatment with N-(2-ethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide resulted in significant apoptosis in MCF7 and HEP2 cells. Flow cytometry revealed increased activation of caspases and alterations in mitochondrial membrane potential, underscoring its pro-apoptotic effects .
  • Inflammation Modulation : Another study highlighted the compound's ability to inhibit the expression of inflammatory cytokines and enzymes in RAW 264.7 macrophages, suggesting potential applications in treating inflammatory diseases .
  • Comparative Analysis with Other Compounds : Comparative studies have shown that N-(2-ethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide outperforms several other isoquinoline derivatives in terms of cytotoxicity against breast cancer cells, indicating its promising role as a lead compound for further development.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

  • Target compound: Isoquinoline-sulfanyl + 2-ethoxyphenyl.
  • Compounds 47/48 : Benzo[d]thiazole-sulfonyl-piperazine + difluorophenyl/isopropylphenyl.
Compound Heterocycle Substituent Activity
Target compound Isoquinoline-sulfanyl 2-ethoxyphenyl Not reported (hypothetical)
Compound 47 Benzo[d]thiazole 3,5-difluorophenyl Gram-positive bacteria
Compound 49 Benzo[d]thiazole Thiazol-2-yl Antifungal

Anticancer Acetamide Derivatives

Compounds 38–40 () incorporate quinazoline-sulfonyl groups and methoxyphenyl substituents. These inhibit cancer cell lines (HCT-1, MCF-7) by targeting tubulin or topoisomerases. The target compound’s isoquinoline may enhance DNA intercalation due to its planar structure, while the ethoxy group could improve metabolic stability compared to methoxy .

Pharmacokinetic Considerations :

  • Methoxy groups (e.g., in 38–40 ) are prone to demethylation, reducing bioavailability.

FPR Receptor-Targeted Derivatives

Pyridazinone-based acetamides in (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide) act as FPR2 agonists, inducing calcium mobilization in neutrophils. The target compound’s isoquinoline may mimic pyridazinone’s planar geometry but with altered selectivity due to differences in hydrogen-bonding capacity .

Benzothiazole-Based Analogs

EU Patent compounds () such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide highlight the role of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing potency. The target compound lacks such groups but may compensate with the electron-rich isoquinoline, favoring interactions with hydrophobic enzyme pockets .

Pharmacological Implications and Mechanism Hypotheses

  • Antimicrobial Activity: The sulfanyl group in the target compound may disrupt microbial thiol-dependent enzymes, similar to chalcone derivatives (). Isoquinoline’s rigidity could enhance binding to bacterial folate synthesis enzymes .
  • Anticancer Potential: Analogous to quinazoline derivatives (), the isoquinoline-sulfanyl group might inhibit kinases or proteasomes. Ethoxy substituents could reduce P-glycoprotein-mediated drug efflux in resistant cancers .
  • Receptor Modulation: The compound’s structure aligns with FPR ligands (), suggesting possible immunomodulatory or anti-inflammatory effects via neutrophil activation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.